molecular formula C9H11ClN2 B1370305 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 57756-37-3

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1370305
CAS No.: 57756-37-3
M. Wt: 182.65 g/mol
InChI Key: UZKODBURRKASTJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The interaction between this compound and GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, this compound may interact with other biomolecules, such as ion channels and transporters, influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to GABA receptors can modulate intracellular calcium levels and activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound primarily exerts its effects by binding to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature, light, and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of GABA receptor activity and alterations in gene expression. These long-term effects are important for understanding the potential therapeutic applications and safety of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce sedative and anxiolytic effects without significant adverse effects. At higher doses, this compound can cause toxicity and adverse effects, such as respiratory depression, motor impairment, and changes in behavior. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into active and inactive metabolites. These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are important for understanding its pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized to the cell membrane, where it interacts with GABA receptors and other membrane proteins. Additionally, this compound may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylene diamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chloro-1,4-benzodiazepine-2,5-dione , while reduction could produce This compound-2-amine .

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anxiolytic, anticonvulsant, and muscle relaxant properties .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits , which play a crucial role in mediating the compound’s pharmacological effects.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Oxazepam: Used primarily for its anxiolytic and hypnotic effects.

Uniqueness: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 7-position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKODBURRKASTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618820
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57756-37-3
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57756-37-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (15.05 g, 71.4 mmol) was stirred in THF (120 mL). Lithium aluminum hydride (1M solution in THF, 214.5 mL, 214.4 mmol) was added gradually. When the addition was completed, the reaction mixture was heated to 63° C. and held for 19 hours. After 19 hours, the reaction was cooled to room temperature, and then to 0° C. The reaction mixture was quenched with water, 15% NaOH and another portion of water. After letting the reaction mixture stir for one hour, the precipitate was filtered off and washed with ethyl acetate. THF was removed, and the contents of the reaction flask were transferred to a separatory funnel with ethyl acetate and water. The contents in the separatory funnel were then extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (2×), then dried with magnesium sulfate, filtered and concentrated to give the crude desired product. Further purification by recrystallization (methylene chloride) yielded orange crystals.
Quantity
15.05 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
214.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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